molecular formula C10H12O2 B109291 (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial CAS No. 5056-17-7

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial

Cat. No. B109291
CAS RN: 5056-17-7
M. Wt: 164.2 g/mol
InChI Key: AYODHZHFDRRQEZ-XLKYRCCQSA-N
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Description

The compound is a polyene, which is a type of organic compound with alternating single and double bonds . Polyenes are often involved in light absorption and are key components in many biological systems .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as a,ß-unsaturated ketones can be synthesized via the regiospecific aldol reaction . Another related compound, (2E,4E,6E,8E)-3,7-dimethyl-9- [6,6-dimethyl-2- (hydroxymethyl)-1-cyclohexen-1-yl]-2,4,6,8-nonatetraenoic acid, has been synthesized .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that it may have a backbone of carbon atoms with alternating single and double bonds .


Chemical Reactions Analysis

The compound may participate in reactions similar to other polyenes. For example, the electrochemical CO2 reduction reaction (CO2RR) involves multiple proton-coupled electron transfer steps (2e–, 4e–, 6e– and 8e–) to yield a series of products .

Scientific Research Applications

Synthesis Approaches

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial has been synthesized through various methods. For instance, a synthesis route involved 1,4-dibromobut-2-ene as the starting material, achieving an overall yield of 42.5%. The structures of the compounds were confirmed using techniques like 1HNMR, IR, UV, and GC-MS (Wang Jian-xin, 2010). Another synthesis involved furan and employed a rhodium-carbenoid-induced furan-ring unravelling reaction, followed by processes like NaBH4/CeCl3⋅7 H2O reduction and Wittig-Horner olefination (E. Wenkert & H. Khatuya, 1999).

Steric Outcomes in Olefin-Forming Reactions

In the context of constructing internal disubstituted double bonds in compounds, the reductive elimination of vicinal benzoyloxy-sulphones demonstrated significant trans-stereoselectivity, especially in compounds where branching occurs adjacent to the newly formed double bond. This effect was notably observed in compounds like 5-ethyl-2-methylhept-3-ene and 3,6-dimethylocta-2,4,6-triene (P. Kocieński, B. Lythgoe, & I. Waterhouse, 1980).

Stability and Reactivity

Certain derivatives of 2,7-dimethylocta-2,4,6-trienedial, like tris[6-(dimethylamino)-1-azulenyl]methyl hexafluorophosphate, have shown remarkable stability and high pKR+ values, indicating their potential for applications requiring stable cations (S. Ito, S. Kikuchi, N. Morita, & T. Asao, 1999).

Applications in Material Science

Solvatochromic Behaviour and Crystal Structure Studies

Compounds like 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile derivatives have been synthesized and their solvatochromic behavior studied. These compounds, due to their donor-acceptor structures, have potential applications as nonlinear materials with second-order effects, although certain isomerization patterns might limit their use in crystalline states (G. Bogdanov, John P. Tillotson, V. Khrustalev, Sergei Rigin, & T. Timofeeva, 2019).

Electrostatic Potential and Electronic Properties

The electronic properties of compounds like 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane have been analyzed, revealing insights into their kinetic stability and reactivity. The molecular electrostatic potential maps have indicated electron-rich reactive sites, making these compounds relevant for the synthesis of new organic compounds and theoretical property calculations (2020).

Biological and Ecological Insights

Pheromonal Activity in Insects

In the ecological context, compounds structurally related to (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, like tetraene and triene hydrocarbons, have been found in male Carpophilus hemipterus, also known as the dried-fruit beetle. These compounds play a crucial role in the beetle's pheromonal communication (R. Bartelt, D. Weisleder, P. Dowd, & R. Plattner, 1992).

Future Directions

Polymer photocatalysts, which include polyenes, are being explored for solar-to-chemical energy conversion . The electrochemical conversion of carbon dioxide into fuel and chemicals represents an appealing approach to reduce the greenhouse effect and realize a carbon-neutral cycle .

properties

IUPAC Name

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-8H,1-2H3/b4-3+,9-5+,10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYODHZHFDRRQEZ-XLKYRCCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=O)/C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258250
Record name (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial

CAS RN

5056-17-7
Record name (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5056-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E,E)-2,7-dimethylocta-2,4,6-trienedial
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Choi, ET Oh, S Koo - Archives of biochemistry and biophysics, 2015 - Elsevier
The novel C 5 benzothiazolyl (BT) sulfone containing an acetal group was prepared as a building block for the chain-extension of apocarotenoids. The double Julia–Kocienski …
Number of citations: 8 www.sciencedirect.com
A Rivas, M Castiñeira, R Álvarez, B Vaz… - Journal of Natural …, 2022 - ACS Publications
The stereoselective synthesis of C 40 -all-trans-carotenoids with the formal hexahydrobenzofuran skeletons aurochrome, auroxanthin, and equinenone-5′,8′-epoxide is reported. …
Number of citations: 5 pubs.acs.org
VA Tu, A Kaga, KH Gericke, N Watanabe… - The Journal of …, 2014 - ACS Publications
This study is focused on the synthesis and characterization of hydroxy-apo-10′-carotenal/quantum dot (QD) conjugates aiming at the in vivo visualization of β-ionone, a carotenoid-…
Number of citations: 7 pubs.acs.org
C Granchi, S Fortunato, S Meini, F Rizzolio… - Journal of agricultural …, 2017 - ACS Publications
Inhibition of lactate dehydrogenase (LDH) represents an innovative approach to tackle cancer because this peculiar glycolytic metabolism is characteristic of most invasive tumor cells. …
Number of citations: 28 pubs.acs.org
DCD Kleeblatt - rosdok.uni-rostock.de
Der Naturstoff Indirubin (20) ist ein Isomer des blauen Farbstoffs Indigo, das im Gegensatz zu diesem eine violette Farbe besitzt. Bei der Darstellung des Indigos, sowohl aus natürlichen …
Number of citations: 4 rosdok.uni-rostock.de

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